2-Isopropyl-1-phenylaziridine
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Overview
Description
2-Isopropyl-1-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or base-induced sulfate elimination from aminoethanol .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-phenylaziridine undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions, leading to the formation of amines and other derivatives.
Substitution reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, often leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, ring-opening reactions with amines typically yield primary amines, while reactions with alcohols can produce amino alcohols .
Scientific Research Applications
2-Isopropyl-1-phenylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-phenylaziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the generation of various products . This reactivity is exploited in various applications, including polymerization and drug development .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine: A derivative of aziridine with a methyl group attached to the ring.
2-Phenylaziridine: Another derivative with a phenyl group attached to the ring.
Uniqueness: 2-Isopropyl-1-phenylaziridine is unique due to the presence of both isopropyl and phenyl groups attached to the aziridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
74938-79-7 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-phenyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
VFOHDFQPEPEWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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